

Technical Support Center: CaMKII (290-309) Peptide

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Compound of Interest

Compound Name: *Calmodulin-dependent protein
kinase II (290-309)*

Cat. No.: *B13394396*

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Welcome to the technical support center for the CaMKII (290-309) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, solubilization, and use of this peptide in various experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to its solubility and stability in different buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial reconstitution of the lyophilized CaMKII (290-309) peptide?

A1: For initial reconstitution, sterile distilled water is the recommended solvent.^{[1][2]} Several suppliers indicate that the peptide is soluble in water at concentrations up to 1-2 mg/mL.^{[1][2]}

Q2: My CaMKII (290-309) peptide did not dissolve completely in water. What should I do?

A2: If you experience solubility issues in water, you can try sonicating the solution briefly. If the peptide remains insoluble, using a small amount of acetonitrile is recommended as an alternative solvent.^{[1][2]} For highly hydrophobic peptides, dissolving in a minimal amount of DMSO and then slowly adding the solution to your aqueous buffer of choice while vortexing is a common strategy.

Q3: What is the net charge of the CaMKII (290-309) peptide and how does it affect solubility?

A3: The CaMKII (290-309) peptide has a sequence of LKKFNARRKLKGAILTTMLA. To estimate its net charge at neutral pH, we can assign a +1 charge to each Lysine (K) and Arginine (R) residue and a -1 charge to any acidic residues (D, E), and consider the terminal charges. This peptide is rich in basic residues (Lys and Arg), giving it a significant net positive charge at neutral pH. Peptides with a net positive charge are generally more soluble in neutral to acidic aqueous solutions.

Q4: Can I use phosphate-buffered saline (PBS) to dissolve the CaMKII (290-309) peptide?

A4: While there is no direct contraindication found in the literature for using PBS, it is generally advisable to reconstitute peptides in water or a low-salt buffer first before diluting into a high-salt buffer like PBS. High salt concentrations can sometimes lead to the aggregation of peptides. For cellular applications, after initial reconstitution in water, the peptide solution can be diluted into the appropriate cell culture medium or buffered saline. One study successfully used a pull-down buffer containing 50 mM Tris-HCl (pH 7.5) and 150 mM NaCl.[3]

Q5: What is the recommended storage condition for the CaMKII (290-309) peptide?

A5: The lyophilized peptide should be stored at -20°C.[1][2][4] After reconstitution, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C to avoid repeated freeze-thaw cycles.[1][2]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |
|--|--|---|
| Peptide is difficult to dissolve in water. | The peptide may have formed aggregates or has hydrophobic characteristics. | 1. Sonication: Gently sonicate the vial in a water bath for a few minutes. 2. pH Adjustment: Since the peptide is basic, a slightly acidic pH may improve solubility. Try adding a small amount of a dilute acid like 0.1% TFA or acetic acid. 3. Organic Solvent: If aqueous solutions fail, try dissolving in a small volume of acetonitrile. [1] [2] |
| Precipitation observed after adding the peptide to a buffer. | The buffer composition (e.g., high salt concentration, pH) may be incompatible with the peptide, leading to aggregation. | 1. Lower Salt Concentration: Try a buffer with a lower salt concentration. For example, a buffer with 25 mM HEPES and 150 mM NaCl has been used successfully. [5] 2. Change Buffer System: Consider using alternative buffer systems such as Tris-HCl or HEPES, which have been documented in successful experiments with this peptide. [3] [5] [6] 3. Test Solubility: Before your main experiment, perform a small-scale solubility test with your intended buffer to ensure compatibility. |

Loss of peptide activity in an experiment.

The peptide may have degraded due to improper storage or harsh buffer conditions. Repeated freeze-thaw cycles can also lead to degradation.

1. Proper Storage: Ensure the peptide is stored as recommended (lyophilized at -20°C, aliquoted and frozen after reconstitution).^{[1][2][4]} 2. Fresh Solution: Prepare fresh working solutions of the peptide for each experiment. 3. Check Buffer pH: While the full CaMKII protein is stable between pH 5.0-11.5, extreme pH values should be avoided for the peptide as well.

Quantitative Data Summary

Table 1: Reported Solubility of CaMKII (290-309) Peptide

| Solvent | Concentration | Reference |
|--------------|----------------------------|-------------------|
| Water | Up to 2 mg/mL | ^{[1][2]} |
| Water | Up to 1 mg/mL | ^[7] |
| Acetonitrile | Recommended if water fails | ^{[1][2]} |

Table 2: Examples of Buffers Used Successfully with CaMKII (290-309) Peptide

| Buffer Composition | pH | Application | Reference |
|--|-----|---|-----------|
| 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 1 mM DTT | 7.5 | In vitro pull-down assay | [3] |
| 25 mM HEPES, 150 mM NaCl | 7.5 | In vitro interaction studies | [5] |
| 30 mM HEPES, 100 mM KCl, 1.0 mM MgCl ₂ , 0.1 mM CaCl ₂ | 7.4 | Single-molecule experiments | [6] |
| 30 mM MOPS, 200 mM KCl, 10 µM EDTA, 1 mM 2-mercaptoethanol | 7.2 | In vitro reconstitution of CaMKII phosphorylation | [8] |

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CaMKII (290-309) Peptide

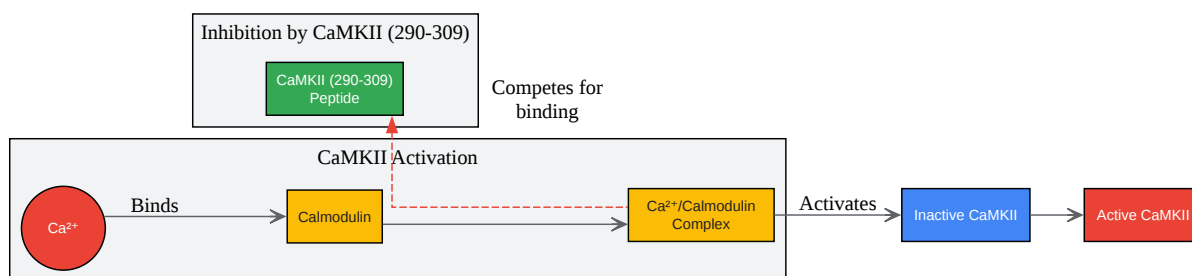
- Centrifuge the vial of lyophilized peptide briefly to ensure all the powder is at the bottom.
- Allow the vial to warm to room temperature before opening to avoid condensation.
- Based on the desired stock concentration (e.g., 1 mg/mL), calculate the required volume of sterile distilled water.
- Add the calculated volume of sterile distilled water to the vial.
- Gently vortex or pipette up and down to dissolve the peptide. If solubility is an issue, sonicate the vial for a few minutes.
- Once fully dissolved, aliquot the peptide solution into single-use tubes.
- Store the aliquots at -20°C.

Protocol 2: In Vitro Pull-Down Assay to Study Protein-Peptide Interaction

This protocol is adapted from a study investigating the interaction of K-Ras with Calmodulin, where CaMKII (290-309) was used as a competitor.[3]

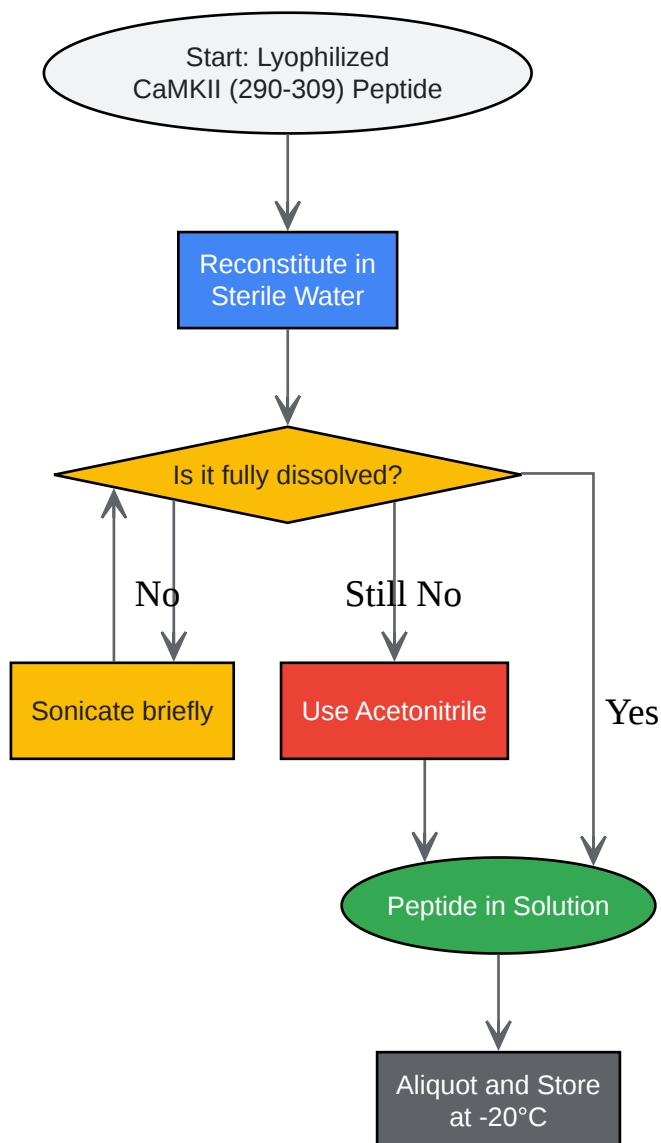
- **Buffer Preparation:** Prepare a pull-down buffer consisting of 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% (v/v) Triton X-100, and 1 mM DTT. Add protease and phosphatase inhibitors as needed.
- **Peptide Preparation:** Reconstitute the CaMKII (290-309) peptide in the pull-down buffer to the desired concentration.
- **Binding Reaction:** For competition experiments, pre-incubate Calmodulin-Sepharose beads with the CaMKII (290-309) peptide solution for 20 minutes at 4°C.
- Add the protein of interest (e.g., cell lysate or purified protein) to the bead-peptide mixture.
- Incubate for 2 hours at 4°C with gentle rotation.
- Wash the beads several times with the pull-down buffer to remove non-specific binders.
- Elute the bound proteins and analyze by SDS-PAGE and Western blotting.

Visualizations



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Mechanism of CaMKII inhibition.



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Peptide reconstitution workflow.

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